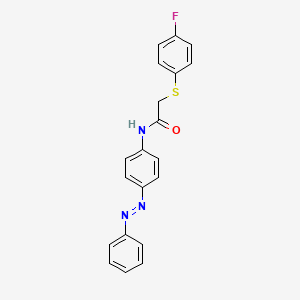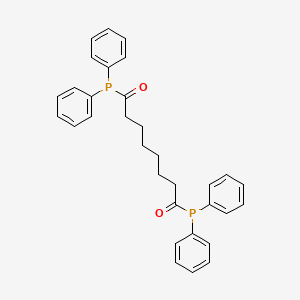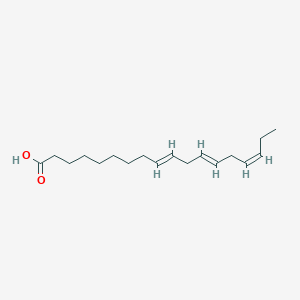![molecular formula C19H18N3O2+ B14152215 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium CAS No. 4898-90-2](/img/structure/B14152215.png)
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic system containing both pyrrole and imidazole rings
准备方法
The synthesis of 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium can be achieved through various synthetic routes. One common method involves the annulation of the imidazole ring to the pyrrole ring. This process typically requires the use of specific reagents and catalysts to facilitate the formation of the desired product.
Synthetic Route:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl bromide and phenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Catalysts: Catalysts, such as tetra-n-butylammonium bromide, may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield, purity, and cost-effectiveness.
化学反应分析
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the nitro group may be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Amino derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
科学研究应用
1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions.
Ligand: It can act as a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of antibacterial and antifungal agents.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways.
Molecular Targets:
Enzymes: The compound can bind to and inhibit the activity of specific enzymes, affecting various biochemical pathways.
Receptors: It can interact with cellular receptors, modulating signal transduction processes.
Pathways Involved:
Oxidative Stress: The compound may induce oxidative stress in cells, leading to cell death.
Apoptosis: It can trigger apoptotic pathways, resulting in programmed cell death.
相似化合物的比较
1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a similar structure but contains an allyl group instead of a phenyl group.
3-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium: This compound has a methoxyphenyl group instead of a phenyl group.
Uniqueness:
Chemical Structure: The presence of both a nitrobenzyl group and a phenyl group in 1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium contributes to its unique chemical properties.
Biological Activity: The compound’s specific biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
属性
CAS 编号 |
4898-90-2 |
|---|---|
分子式 |
C19H18N3O2+ |
分子量 |
320.4 g/mol |
IUPAC 名称 |
1-[(4-nitrophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium |
InChI |
InChI=1S/C19H18N3O2/c23-22(24)17-10-8-15(9-11-17)13-20-14-18(16-5-2-1-3-6-16)21-12-4-7-19(20)21/h1-3,5-6,8-11,14H,4,7,12-13H2/q+1 |
InChI 键 |
RRBZNEHCJBPUPD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)









![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
